molecular formula C14H17N3O4 B7877248 ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate

ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate

Cat. No.: B7877248
M. Wt: 291.30 g/mol
InChI Key: OQBZWXZQTUOVIJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrido[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the pyrido[2,3-b]pyrazine core. This can be achieved through the reaction of 2-aminopyridine derivatives with suitable electrophiles under acidic or basic conditions. The ethoxy and oxo groups are introduced through subsequent functionalization reactions, such as esterification and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the ring system.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and aryl groups.

Scientific Research Applications

Ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery programs targeting various diseases.

    Industry: In materials science, the compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate can be compared with other similar compounds, such as:

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar fused ring system and are studied for their potential biological activity and applications in medicinal chemistry.

    Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activity and are used in the development of pharmaceuticals and other bioactive molecules.

    Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-3-20-11(18)7-9-17-12-10(6-5-8-15-12)16-13(14(17)19)21-4-2/h5-6,8H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBZWXZQTUOVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(N=CC=C2)N(C1=O)CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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